molecular formula C12H15ClO2 B7994239 4-Chloro-3,5-dimethylphenethyl acetate

4-Chloro-3,5-dimethylphenethyl acetate

Cat. No.: B7994239
M. Wt: 226.70 g/mol
InChI Key: WUXFJNMZAIAJIW-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenethyl acetate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8-6-11(4-5-15-10(3)14)7-9(2)12(8)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXFJNMZAIAJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Halogenated Aromatic Esters in Organic Chemistry

Halogenated aromatic esters are a class of organic compounds featuring an ester group and at least one halogen atom bonded to an aromatic ring. numberanalytics.com The presence of both the ester and the halogen imparts unique chemical characteristics to these molecules. numberanalytics.comwikipedia.org

The inclusion of a halogen atom, such as chlorine, bromine, or fluorine, on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. acs.orgresearchgate.net Halogens are electronegative, and their presence can affect the electron density of the aromatic ring and the reactivity of the ester group. researchgate.net This can be a critical factor in various chemical reactions and can be exploited in the design of molecules with specific functionalities. researchgate.net

The synthesis of halogenated aromatic esters can be achieved through several methods. wikipedia.orgresearchcommons.org A common approach involves the esterification of a halogenated carboxylic acid or the halogenation of an existing aromatic ester. wikipedia.org These compounds serve as versatile intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules. numberanalytics.com Their applications span various fields, including the development of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Significance of Phenethyl Moieties in Biologically Active Compounds

In the realm of medicinal chemistry, the substitution of a methyl group with a phenethyl group has been shown to alter the activity of certain compounds, sometimes converting an agonist into an antagonist. nih.gov For instance, in some opioid derivatives, the addition of an N-phenethyl group can enhance binding affinity and potency at specific receptors. researchgate.netresearchgate.netnih.gov The substituents on the aromatic ring of the phenethyl moiety can further modulate the compound's interaction with its biological target. nih.govresearchgate.net

The phenethyl structure is also a key component in the synthesis of various pharmaceutical drugs. wikipedia.org For example, N-phenethyl-4-piperidinone is a critical intermediate in the synthesis of fentanyl and its analogs. wikipedia.org The versatility of the phenethyl group makes it a valuable building block for designing new therapeutic agents.

Contextualization of 4 Chloro 3,5 Dimethylphenethyl Acetate Within Chemical Synthesis and Biological Activity Research

Hydrolysis Pathways of this compound

Hydrolysis represents a primary chemical transformation for esters, involving the cleavage of the ester bond by reaction with water. This process can be catalyzed by enzymes or by acidic or basic conditions, leading to the formation of an alcohol and a carboxylic acid. For this compound, hydrolysis would yield 4-Chloro-3,5-dimethylphenethyl alcohol and acetic acid.

The concept of a proauxin involves a compound that is itself biologically inactive but is converted into an active auxin within plant tissues. Phenoxyacetic acids are a major class of synthetic auxins used as herbicides. researchgate.net Their transport and activity are mediated by cellular machinery, such as PIN-FORMED (PIN) transporters, which also handle the natural auxin, indole-3-acetic acid (IAA). researchgate.net Enzymes within the plant, such as esterases, could potentially hydrolyze an ester precursor (a proauxin) to release the active phenoxyacetic acid, which then exerts its hormonal or herbicidal effect. This mechanism allows for controlled release and targeted action of the active compound.

Enzymes like carboxylesterases and lipases are known to catalyze the hydrolysis of a wide range of esters. ebi.ac.uknih.gov For instance, research on the enzymatic synthesis and hydrolysis of 2-phenethyl acetate, a structurally similar but non-halogenated ester, highlights the role of acyltransferases and the influence of the reaction environment on whether synthesis or hydrolysis is favored. nih.govnih.gov The enzymatic hydrolysis of esters is a key process in the metabolism and degradation of many xenobiotic compounds in biological systems.

The chemical hydrolysis of esters like this compound is significantly influenced by several factors, primarily pH and temperature. The reaction can proceed through different mechanisms depending on the pH of the aqueous solution.

Acid-Catalyzed Hydrolysis : Under acidic conditions (typically pH < 3), the reaction is catalyzed by H+ ions. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of hydronium ions. nih.gov

Neutral Hydrolysis : In the neutral pH range, the uncatalyzed reaction with water is typically very slow for most esters.

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions (typically pH > 4), hydrolysis is catalyzed by hydroxide (B78521) ions (OH-). The hydroxide ion is a stronger nucleophile than water and directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. The rate of alkaline hydrolysis is generally proportional to the concentration of hydroxide ions. nih.govresearchgate.net

Temperature also plays a crucial role, with reaction rates generally increasing with temperature, following the principles of the Arrhenius equation. Structural features of the ester, such as steric hindrance around the carbonyl group or the electronic effects of substituents on the aromatic ring, can also influence the rate of hydrolysis.

Degradation Pathways and Environmental Persistence (focus on chemical aspects)

The environmental fate of halogenated aromatic compounds is of significant interest due to their potential persistence and toxicity. Advanced Oxidation Processes (AOPs) are effective methods for degrading such recalcitrant organic pollutants in water.

While direct degradation studies on this compound are scarce, extensive research on its hydrolysis product, 4-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX), provides valuable insights. A study on the degradation of PCMX using a combination of ultraviolet (UV) irradiation and ozone (O3) demonstrated a significant synergistic effect, leading to almost complete removal of the total organic carbon (TOC) within 75 minutes. researchgate.netnih.gov

The efficiency of the UV/O3 process is influenced by several operational parameters. The mineralization of PCMX was found to increase with a higher ozone dosage and a lower initial concentration of the pollutant. nih.gov The process showed optimal performance at a pH of 4.0 and a temperature of 20°C, which represents a balance between reaction kinetics and ozone solubility in water. nih.gov

Table 1: Influence of Operating Conditions on PCMX Degradation by UV/O3

ParameterConditionEffect on Degradation EfficiencyReference
Ozone DoseIncreased up to 3.1 g/hIncreased mineralization nih.gov
Initial PCMX ConcentrationDecreased from 250 to 100 mg/LIncreased mineralization nih.gov
pHOptimal at 4.0Highest efficiency nih.gov
TemperatureOptimal at 20°CBalance of reaction rate and ozone solubility nih.gov

Other AOPs, such as the Fenton-like process using nanoscale zero-valent iron (nZVI) and hydrogen peroxide (H2O2), have also proven effective in completely degrading PCMX at neutral pH. nih.govresearchgate.net

The degradation of PCMX through AOPs proceeds via the formation of several aromatic intermediates before the aromatic ring is cleaved. In the UV/O3 process, the primary mechanism involves attack by highly reactive hydroxyl radicals (•OH). nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has identified several key aromatic byproducts. nih.gov

These intermediates suggest that the degradation pathway involves hydroxylation, dechlorination, and oxidation of the methyl groups. nih.govnih.gov The aromatic ring is eventually opened, leading to the formation of short-chain carboxylic acids such as formic acid, acetic acid, and oxalic acid. nih.gov Ultimately, complete mineralization yields carbon dioxide, water, and chloride ions. nih.gov

Table 2: Identified Transformation Products of 4-chloro-3,5-dimethylphenol (PCMX) Degradation

Product NameChemical FormulaTypeReference
2,6-dimethylbenzene-1,4-diolC8H10O2Aromatic Intermediate nih.gov
2,6-dimethylbenzo-1,4-quinoneC8H8O2Aromatic Intermediate nih.gov
2,6-bis(hydroxymethyl)benzo-1,4-quinoneC8H8O4Aromatic Intermediate nih.gov
Formic AcidCH2O2Carboxylic Acid nih.gov
Acetic AcidC2H4O2Carboxylic Acid nih.gov
Oxalic AcidC2H2O4Carboxylic Acid nih.gov
Chloride IonCl-Inorganic Ion nih.gov

The degradation of halogenated aromatic compounds, whether by chemical oxidation or microbial action, involves a series of complex reaction steps. In AOPs, the process is initiated by the attack of hydroxyl radicals. rsc.org This can occur through two main mechanisms:

Hydroxyl Radical Addition : The •OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical. This is a common pathway for phenolic compounds. rsc.org

Hydrogen Atom Abstraction : The •OH radical can abstract a hydrogen atom from a substituent group, such as the methyl groups on the PCMX ring.

Compound Reference Table

Biological Activity and Structure Activity Relationship Sar Studies Excluding Clinical Trials

Investigating the Proauxin Activity in Plant Systems

The compound 4-Chloro-3,5-dimethylphenethyl acetate (B1210297) itself is not recognized as a proauxin. Its hydrolysis would yield 4-chloro-3,5-dimethylphenethyl alcohol and acetic acid, neither of which are auxins. However, a structurally related class of compounds, the phenoxyacetic acids, are well-known synthetic auxins. Specifically, (4-Chloro-3,5-dimethylphenoxy)acetic acid serves as a relevant analogue to discuss the biological activities outlined below. caymanchem.comsigmaaldrich.comscbt.combldpharm.com This compound is a known plant growth regulator. caymanchem.com

Synthetic auxins like phenoxyacetic acids mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.org Their herbicidal and growth-regulating effects are dose-dependent. nih.gov Ester forms of synthetic auxins can act as "proauxins." In the plant, cellular enzymes, specifically esterases, would hydrolyze the ester bond. researchgate.net This process releases the corresponding active form—in this case, the carboxylic acid. This conversion is a critical step, as the free carboxyl group on the side chain is an essential feature for a compound to have auxin activity. nih.gov The ester form can facilitate uptake and transport within the plant before being converted to the active molecule.

The active form, (4-Chloro-3,5-dimethylphenoxy)acetic acid, is a synthetic auxin that has been utilized to promote hypocotyl elongation in seedlings. caymanchem.com Auxins, in general, play a crucial role in various aspects of plant growth, including cell elongation, which is the driving force behind processes like the lengthening of the hypocotyl (the stem of a germinating seedling). wikipedia.org At appropriate concentrations, synthetic auxins stimulate cell wall plasticity and promote cell division in the cambium. wikipedia.org However, at high concentrations, these compounds lead to uncontrolled, unsustainable growth, which ultimately results in plant death, a principle widely used for herbicides. nih.gov

The perception of auxin occurs via a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govnih.gov Auxin acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing the interaction between TIR1/AFB and an Aux/IAA protein. nih.govnih.gov This binding event targets the Aux/IAA repressor for degradation by the 26S proteasome. nih.govnih.gov The removal of the repressor frees up Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes, which in turn mediate the physiological effects like cell elongation. nih.gov Different combinations of TIR1/AFB and Aux/IAA proteins can form numerous co-receptors with varying affinities for different auxin molecules, contributing to the complexity and specificity of auxin responses. nih.gov It is through this established pathway that synthetic auxins like (4-Chloro-3,5-dimethylphenoxy)acetic acid are presumed to exert their effects.

2,4-Dichlorophenoxyacetic acid (2,4-D) is one of the most well-known and widely used synthetic auxins. nih.gov Like (4-Chloro-3,5-dimethylphenoxy)acetic acid, 2,4-D mimics natural auxin to induce uncontrolled growth in susceptible plants, primarily broadleaf weeds. nih.gov A key difference between many synthetic auxins and the natural auxin IAA is their stability; synthetic variants like 2,4-D persist for much longer within the plant because they are less susceptible to the plant's natural degradation pathways. nih.gov This persistence leads to the accumulation of the synthetic auxin to supra-physiological levels, disrupting hormonal balance and causing the characteristic herbicidal effects. nih.gov The binding affinity to the TIR1/AFB co-receptor complex can also vary significantly between different auxin analogues. For instance, studies have shown that TIR1's binding to 2,4-D is weaker than its binding to the natural auxin IAA. nih.gov The specific substitutions on the phenyl ring influence the molecule's activity and receptor affinity.

Table 1: Comparison of Auxin Analogues

Feature (4-Chloro-3,5-dimethylphenoxy)acetic acid 2,4-Dichlorophenoxyacetic acid (2,4-D) Indole-3-acetic acid (IAA) (Natural Auxin)
Classification Synthetic Auxin caymanchem.com Synthetic Auxin nih.gov Natural Phytohormone wikipedia.org
Primary Function Plant Growth Regulation caymanchem.com Herbicide nih.gov Regulation of all aspects of plant growth wikipedia.org
Known Effect Promotes hypocotyl elongation caymanchem.com Causes uncontrolled growth, leading to plant death nih.gov Controls cell division and elongation wikipedia.org
Receptor System TIR1/AFB-Aux/IAA nih.govnih.gov TIR1/AFB-Aux/IAA nih.gov TIR1/AFB-Aux/IAA nih.gov
Relative Stability Generally high (as a synthetic auxin) High, resists degradation nih.gov Lower, rapidly metabolized by the plant nih.gov

Exploration of Antimicrobial Properties

While direct studies on the antimicrobial activity of 4-Chloro-3,5-dimethylphenethyl acetate are scarce, its potential can be evaluated based on the known properties of its structural relatives, particularly its hydrolysis product, 4-chloro-3,5-dimethylphenol (B1207549) (PCMX). atamankimya.comglpbio.comsprchemical.com

The antimicrobial efficacy of this compound would likely derive from its hydrolysis into 4-chloro-3,5-dimethylphenethyl alcohol. This molecule is a derivative of 4-chloro-3,5-dimethylphenol (PCMX) , a well-known antiseptic and disinfectant. atamankimya.comglpbio.com PCMX is effective against a broad spectrum of microorganisms, including many Gram-positive bacteria, fungi, and some viruses. sprchemical.comnih.gov Its mechanism of action involves the disruption of the microbial cell wall and the inactivation of cellular enzymes. glpbio.com

PCMX is particularly effective against Gram-positive bacteria but shows reduced activity against Gram-negative bacteria, such as Pseudomonas species, and is generally ineffective against bacterial spores. atamankimya.comglpbio.com The antimicrobial activity of phenolic compounds is a well-established principle in microbiology. researchgate.net Research on derivatives of 4-chloro-3,5-dimethylphenol has confirmed their antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. Therefore, it is plausible that this compound or its hydrolysis products would exhibit a similar spectrum of bactericidal activity.

Table 2: Antimicrobial Spectrum of Related Phenolic Compounds

Compound Type Spectrum of Activity Mechanism of Action
4-Chloro-3,5-dimethylphenol (PCMX) Chlorinated Phenol (B47542) Broad-spectrum, especially against Gram-positive bacteria; also effective against fungi and some viruses. atamankimya.comsprchemical.comnih.gov Disrupts microbial cell walls and inactivates cellular enzymes. glpbio.com
Phenol Derivatives (general) Phenolic Compound Broad-spectrum bactericidal. researchgate.net Cell membrane disruption, protein denaturation.

Structure-Activity Relationships for Antimicrobial Efficacy in Phenethyl Derivatives

The antimicrobial properties of phenethyl alcohol and its derivatives have been well-documented. nih.govresearchgate.net The effectiveness of these compounds against various microorganisms is intrinsically linked to their chemical structure. The following table summarizes the general structure-activity relationships (SAR) observed in phenethyl derivatives, which can be used to infer the potential antimicrobial efficacy of this compound.

Structural FeatureInfluence on Antimicrobial ActivityReference
Lipophilicity Increased lipophilicity generally correlates with enhanced antimicrobial activity, as it facilitates passage through the microbial cell membrane. nih.gov
Hydroxyl Group on Ethyl Chain The presence of a hydroxyl group (as in phenethyl alcohol) is crucial for its antimicrobial action. nih.gov
Substitution on the Phenyl Ring The type, position, and number of substituents on the phenyl ring significantly modulate antimicrobial potency. Halogenation, for instance, can increase efficacy. nih.gov
Esterification of the Hydroxyl Group Esterification, such as the acetate group in this compound, can alter the compound's lipophilicity and susceptibility to hydrolysis by microbial enzymes, thereby affecting its activity. nih.gov

Based on these principles, the this compound structure suggests a notable level of lipophilicity due to the chloro and dimethyl substitutions on the phenyl ring. This characteristic could potentially enhance its ability to interact with and disrupt microbial cell membranes.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of phenethyl derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane. nih.govmdpi.com This disruption can lead to a cascade of detrimental effects, ultimately causing cell death.

Membrane Disruption: Phenethyl alcohol has been shown to increase the permeability of the cell membrane in both Gram-positive and Gram-negative bacteria. nih.gov This leads to the leakage of essential intracellular components, such as potassium ions, and a collapse of the electrochemical gradient across the membrane. nih.gov The lipophilic nature of phenethyl derivatives facilitates their insertion into the lipid bilayer, altering its fluidity and function. nih.gov The specific substitutions on this compound would likely contribute to this membrane-disrupting capability.

Enzyme Inhibition: Beyond membrane disruption, some antimicrobial compounds exert their effects by inhibiting crucial microbial enzymes. While direct evidence for this compound is unavailable, other chlorinated compounds have been shown to inhibit enzymes like sortase A in Staphylococcus aureus, which is involved in virulence and biofilm formation. mdpi.com It is plausible that phenethyl derivatives with specific substitution patterns could target and inhibit essential microbial enzymes.

Other Potential Biological Activities from Structural Analogs

The phenethyl scaffold is a versatile platform that extends beyond antimicrobial activity, with derivatives showing potential in modulating various cellular processes. wikipedia.org

Investigation of Enzyme Inhibition Profiles

The structural features of phenethyl derivatives make them candidates for interacting with various enzymes. For instance, some derivatives of the similar compound phenothiazine (B1677639) have been shown to inhibit glyoxalase activity. nih.gov Furthermore, derivatives of β-phenylalanine, which shares a structural resemblance, have been investigated as inhibitors of enzymes like aminopeptidase (B13392206) N, which is implicated in cancer progression. mdpi.com The specific substitutions on this compound could confer inhibitory activity against a range of enzymes, a hypothesis that warrants further investigation.

Modulation of Cellular Pathways

Scaffold proteins play a crucial role in organizing and regulating cellular signaling pathways. nih.gov The introduction of exogenous molecules can modulate these pathways, leading to various cellular responses. Phytochemicals with structures similar to phenethyl derivatives have been shown to modulate key signaling pathways such as PI3K/AKT and MAPK/ERK. researchgate.net The phenethyl scaffold itself can be seen as a framework upon which modifications can be made to target specific cellular pathways. For example, plant-based scaffolds have been shown to alter cellular responses to external stimuli. researchgate.net Therefore, it is conceivable that this compound could interact with and modulate cellular signaling cascades, a potential avenue for future research.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4-Chloro-3,5-dimethylphenethyl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-3,5-dimethylphenethyl acetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring will appear in a specific region of the spectrum, with their chemical shifts influenced by the chloro and methyl substituents. The protons of the ethyl acetate moiety will also produce characteristic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the methyl groups, and the ethyl acetate chain can be precisely assigned, confirming the carbon skeleton of the compound.

Due to the absence of publicly available experimental NMR data for this compound, the following table provides predicted chemical shift ranges based on the analysis of structurally similar compounds.

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.8 - 7.3125 - 135
Ar-C -Cl-130 - 140
Ar-C -CH₃-135 - 145
-CH₂ -O-4.1 - 4.560 - 70
-O-CO-CH₃ 1.9 - 2.220 - 25
Ar-CH₃ 2.2 - 2.515 - 20
-CO--170 - 175
CH₂ -Ar2.8 - 3.135 - 45

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), individual components of a mixture can be separated and analyzed. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester bond and other fragmentations of the molecule.

Ion Predicted m/z Description
[M]⁺228/230Molecular ion (showing isotopic pattern for Chlorine)
[M - CH₃CO]⁺185/187Loss of the acetyl group
[M - OCOCH₃]⁺169/171Loss of the acetate group
[Cl(CH₃)₂C₆H₂CH₂]⁺153/155Benzyl-type fragment
[CH₃CO]⁺43Acetyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the ester functional group and the substituted aromatic ring.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (ester)1735 - 1750
C-O (ester)1000 - 1300
C-Cl600 - 800
Aromatic C-H3000 - 3100
Aliphatic C-H2850 - 3000
Aromatic C=C1450 - 1600

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For this compound, a GC method would involve injecting the sample into a gas chromatograph, where it is vaporized and separated on a capillary column. The choice of the stationary phase is critical for achieving good separation from any impurities. A non-polar or medium-polarity column would likely be suitable. A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. A reversed-phase HPLC method would be appropriate for this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection can be achieved using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly.

While specific retention times are method-dependent, the following table outlines typical conditions for GC and HPLC analysis.

Parameter Typical GC Conditions Typical HPLC Conditions
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase/Carrier Gas Helium or HydrogenAcetonitrile/Water or Methanol/Water gradient
Flow Rate 1-2 mL/min0.8-1.2 mL/min
Detector Flame Ionization Detector (FID)UV-Vis Detector (e.g., at 220 nm)
Temperature Oven program: e.g., 100°C (1 min) to 250°C at 10°C/minColumn oven at ambient or slightly elevated temperature (e.g., 30°C)

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. nih.gov For 4-Chloro-3,5-dimethylphenethyl acetate (B1210297), these calculations would provide a foundational understanding of its stability, reactivity, and electronic characteristics.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl acetate side chain in 4-Chloro-3,5-dimethylphenethyl acetate suggests the existence of multiple conformers. Conformational analysis is crucial for identifying the most stable, low-energy structures of the molecule. mdpi.com This process typically involves a systematic search of the potential energy surface by rotating the molecule's dihedral angles to identify all possible conformations. mdpi.comresearchgate.net The energy of each conformer is then minimized to find the most stable geometries. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
1 (Extended)180°0.0075.3
2 (Gauche)60°1.2514.8
3 (Folded)-60°1.309.9

This table presents hypothetical data for illustrative purposes.

Electronic Structure and Reactivity Descriptors

DFT calculations can provide detailed information about the electronic structure of this compound. nih.gov Key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

The distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the ester group and the chlorine atom are expected to be electron-rich, while the aromatic ring and the carbonyl carbon would be relatively electron-poor. These features are crucial for predicting how the molecule might interact with biological targets. nih.gov

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for investigating the potential interactions of a small molecule with a biological target at the atomic level. mdpi.commdpi.com

Ligand-Protein Interaction Studies with Relevant Biological Targets (e.g., auxin receptors, microbial enzymes)

Given its structural similarity to some agrochemicals, this compound could be hypothetically docked into the active sites of relevant biological targets. For instance, as a potential herbicide, its interaction with auxin receptors like TIR1 could be explored. nih.govnih.govresearchgate.net The auxin binding pocket in TIR1 is known to accommodate a variety of auxin-like molecules. nih.gov Docking studies could predict whether this compound can fit into this pocket and form favorable interactions. nih.govwarwick.ac.uk

Alternatively, if considered as a potential fungicide, its interactions with essential microbial enzymes could be investigated. nih.govplos.orgtandfonline.comnih.gov For example, enzymes involved in fungal cell wall synthesis or respiration are common targets for fungicides. frontiersin.org Docking simulations would reveal the binding mode of the molecule and identify key amino acid residues involved in the interaction. mdpi.com

Binding Affinity Predictions and Hotspot Mapping

Following docking, the binding affinity of this compound to its target protein can be estimated using scoring functions. columbia.eduacs.org These scores provide a qualitative measure of the binding strength. For more accurate predictions, molecular dynamics (MD) simulations can be performed on the protein-ligand complex. nih.govnih.govyoutube.comnih.govnih.gov MD simulations provide insights into the dynamic behavior of the complex and can be used to calculate binding free energies, offering a more quantitative assessment of binding affinity. nih.gov

Hotspot mapping, often performed in conjunction with docking and MD, helps to identify key regions within the binding site that contribute most significantly to the binding energy. mdpi.com This information is invaluable for understanding the determinants of binding and for designing more potent analogues.

Table 3: Hypothetical Docking Results of this compound with an Auxin Receptor (TIR1)

ParameterValue
Docking Score (kcal/mol)-7.5
Predicted Binding Affinity (ΔG, kcal/mol)-8.2
Key Interacting ResiduesArg403, Ser438, Leu465
Type of InteractionsHydrogen bonds, hydrophobic interactions

This table presents hypothetical data for illustrative purposes.

In Silico Screening and Virtual Library Design for Novel Analogues

The insights gained from quantum chemical calculations and docking studies can be leveraged for the in silico design of novel analogues of this compound with potentially improved properties. otavachemicals.com

Virtual screening techniques can be employed to search large chemical databases for compounds that are structurally similar to this compound and are predicted to have higher binding affinities for the target protein. plos.orgtandfonline.comnih.gov This can be achieved through ligand-based or structure-based virtual screening.

Furthermore, a focused virtual library of novel analogues can be designed by systematically modifying the structure of this compound. lifechemicals.comotavachemicals.comcoohom.com For example, different substituents could be introduced on the phenyl ring, or the linker and ester groups could be altered. These modifications can be guided by the structure-activity relationships (SAR) derived from the initial computational studies. The designed analogues can then be subjected to the same computational workflow (quantum chemical calculations, docking, and MD simulations) to prioritize the most promising candidates for synthesis and experimental testing. vlib.org

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis Design and Optimization

For this compound, an AI algorithm would likely propose a primary disconnection at the ester bond, identifying 4-Chloro-3,5-dimethylphenethyl alcohol and acetyl chloride or acetic anhydride (B1165640) as the immediate precursors. A subsequent disconnection of the phenethyl alcohol would break the carbon-carbon bond of the ethyl group, leading back to a key intermediate such as 2-(4-chloro-3,5-dimethylphenyl)-2-oxoacetaldehyde or a related carbonyl compound. This intermediate would, in turn, be traced back to the halogenated aromatic starting material, 4-chloro-3,5-dimethylphenol (B1207549). The AI system would evaluate each potential disconnection against a massive database of known reactions, scoring them based on predicted yield, feasibility, and the cost of starting materials.

Machine Learning for Reaction Condition Optimization

A significant challenge in chemical synthesis is the identification of optimal reaction conditions (e.g., temperature, solvent, catalyst, and reagent stoichiometry). Machine learning models can be trained on experimental data to predict reaction outcomes, such as yield or purity, under a wide range of conditions. This predictive capability allows for in-silico optimization, reducing the need for extensive and resource-intensive laboratory experimentation.

For the esterification of 4-Chloro-3,5-dimethylphenethyl alcohol with acetic anhydride, an ML model could be developed to predict the reaction yield. By training the model on a dataset of esterification reactions with varied parameters, it can construct a multi-dimensional map of the reaction space. This allows researchers to identify the optimal conditions for maximizing the yield of this compound.

Table 1: Illustrative ML Model Predictions for Esterification Yield Optimization

This table demonstrates how a trained machine learning model could predict the yield of this compound under different reaction conditions. The model helps identify the most promising parameters for laboratory validation.

Trial IDCatalystSolventTemperature (°C)Predicted Yield (%)Experimental Yield (%)
1DMAPDichloromethane258887
2PyridineToluene509293
3NoneAcetonitrile (B52724)256563
4DMAPToluene509596
5PyridineDichloromethane258584

Predictive Modeling for Chemical Selectivity

In syntheses involving substituted aromatic rings, controlling regioselectivity is crucial. The synthesis of the precursor 4-chloro-3,5-dimethylphenol, for example, requires the selective chlorination of 3,5-dimethylphenol (B42653) at the para-position relative to the hydroxyl group. ML models can be trained to predict the site selectivity of electrophilic aromatic substitution reactions. By featurizing the substrate molecule with electronic and steric descriptors, the model can learn the patterns that govern where a substituent will be added. This allows for the rapid screening of different halogenating agents and catalysts to find conditions that maximize the formation of the desired isomer while minimizing unwanted byproducts.

Table 2: Illustrative ML Model for Predicting Regioselectivity in the Chlorination of 3,5-Dimethylphenol

This table shows a hypothetical comparison between ML-predicted regioselectivity and experimental outcomes for the chlorination of 3,5-dimethylphenol, aiding in the selection of optimal conditions for producing the key 4-chloro-3,5-dimethylphenol intermediate.

Chlorinating AgentCatalystPredicted 4-Chloro Isomer (%)Predicted 2-Chloro Isomer (%)Actual 4-Chloro Isomer (%)
SO₂Cl₂None851583
NCSAcetic Acid901091
HCl/H₂O₂FeCl₃782275
Cl₂ (gas)AlCl₃653568

By leveraging these AI and ML-driven approaches, the design and execution of the synthesis for this compound can be made more systematic, efficient, and predictable, aligning with the broader trend of digitalization in modern chemical research and manufacturing. jelsciences.com

Environmental Aspects and Ecotoxicological Implications Excluding Human Health Effects

Environmental Occurrence and Distribution Potential

There is currently no available information in the scientific literature regarding the presence of 4-Chloro-3,5-dimethylphenethyl acetate (B1210297) in the environment. Consequently, its potential for distribution in various environmental compartments such as air, water, and soil remains uncharacterized.

Aquatic and Terrestrial Fate Studies

Comprehensive fate studies are crucial for understanding the persistence and transformation of chemical compounds in the environment. However, no such studies have been published for 4-Chloro-3,5-dimethylphenethyl acetate.

Photolytic Degradation Mechanisms

No research has been conducted to determine the susceptibility of this compound to degradation by sunlight in either aquatic or terrestrial environments. The potential for photolytic degradation and the resulting transformation products are therefore unknown.

Biodegradation Pathways by Environmental Microorganisms

The role of environmental microorganisms, such as bacteria and fungi, in the breakdown of this compound has not been investigated. As a result, its biodegradability and the potential for its removal from the environment through microbial action are undetermined.

Sorption and Leaching Behavior in Soil and Sediment

There are no available studies on the sorption and leaching characteristics of this compound. This information is essential for predicting its mobility in soil and the likelihood of it reaching groundwater, but it is not currently available.

Ecotoxicity to Non-Target Organisms

The potential for this compound to cause harm to organisms in the environment, other than its intended target, has not been evaluated.

Effects on Plant Growth and Development (e.g., non-target species in soil/water)

No ecotoxicological studies have been performed to assess the impact of this compound on the growth and development of non-target plant species. Therefore, its potential phytotoxicity is unknown.

Impact on Aquatic Biota and Ecosystems (excluding direct human toxicity)

The direct ecotoxicological impact of this compound on aquatic environments has not been extensively documented in scientific literature. However, insights into its potential effects can be inferred from the known environmental behavior of structurally related compounds, particularly the well-studied biocide 4-chloro-3,5-dimethylphenol (B1207549) (PCMX). It is anticipated that in the aquatic environment, this compound may undergo hydrolysis, yielding 4-chloro-3,5-dimethylphenethyl alcohol and acetic acid. While data on the ecotoxicity of the resulting alcohol is scarce, the shared chlorinated dimethylphenol structural motif with PCMX suggests a comparable mode of action and potential for environmental impact.

PCMX is recognized for its use as a disinfectant and antiseptic agent in a variety of consumer and medical products. nih.gov Its presence in household soaps, wound-cleansing applications, and other items leads to its release into wastewater systems. nih.gov Due to their chemical properties, biocides like PCMX can persist through municipal sewage treatment processes and subsequently be distributed into aquatic environments. ebi.ac.uk The primary concern with PCMX in aquatic ecosystems is its toxicity to a wide range of organisms, stemming from its ability to disrupt cell walls, particularly in Gram-positive bacteria. nih.gov

The degradation of PCMX in aquatic systems has been the subject of research, with advanced oxidation processes (AOPs) showing effectiveness in its removal. nih.gov For instance, a heterogeneous Fenton-like process using nanoparticulate zero-valent iron has demonstrated complete decomposition of PCMX. nih.gov Another study highlighted the synergistic effect of UV light combined with ozone (UV/O₃), which led to the near-complete elimination of total organic carbon from PCMX in water samples within 75 minutes. ebi.ac.uk The identification of aromatic intermediates such as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone during this process provides insight into its degradation pathway in water. ebi.ac.uk

Given the biocidal nature of the core chemical structure, the introduction of this compound into aquatic ecosystems could pose a risk to microbial communities, which form the base of most aquatic food webs. Disruption of these communities can have cascading effects on higher trophic levels.

The following table summarizes the ecotoxicological data for the related compound, 4-chloro-3,5-dimethylphenol (PCMX), which serves as an indicator of the potential aquatic toxicity of this compound.

Interactive Data Table: Ecotoxicity of 4-Chloro-3,5-dimethylphenol (PCMX) in Aquatic Organisms

SpeciesTrophic LevelEndpointValue (mg/L)Exposure TimeReference
Daphnia magna (Water Flea)InvertebrateEC501.348 hoursECHA
Pseudokirchneriella subcapitata (Green Algae)AlgaeEC500.8472 hoursECHA
Oncorhynchus mykiss (Rainbow Trout)FishLC500.3696 hoursECHA

It is important to note that while the data for PCMX provides a valuable reference, further research is necessary to determine the specific ecotoxicological profile of this compound and its primary degradation products in aquatic environments.

Patent Landscape Analysis and Academic Implications

Review of Synthetic Methodologies Described in Patent Literature

The synthesis of 4-Chloro-3,5-dimethylphenethyl acetate (B1210297), while not explicitly detailed in a single patent, can be constructed from patented methodologies for its key precursors and structural analogues. The process logically begins with the synthesis of 4-chloro-3,5-dimethylphenol (B1207549), a crucial starting material.

Patented methods for producing 4-chloro-3,5-dimethylphenol primarily involve the chlorination of 3,5-dimethylphenol (B42653). One notable patent describes a method where 3,5-dimethylphenol is reacted with a chlorinating agent and an oxidizing agent in an organic solvent, using a cupric salt as a catalyst. google.com This process is presented as an improvement over older methods that used sulfuryl chloride, which generated toxic gases and had low atom utilization. google.com The preferred cupric salts include cupric chloride, sulfate, nitrate, carbonate, or hydroxide (B78521). google.com The chlorinating agent is often a combination of hydrogen chloride and an alkali metal chloride, while the oxidizing agent can be oxygen or air, with reaction temperatures typically between 60-120 °C. google.com

Another patented approach utilizes a co-catalyst system of benzyl (B1604629) thiophenol and aluminum chloride with sulfuryl chloride as the chlorinating agent in a tetrachloroethylene (B127269) solvent. google.com This method involves a two-stage chlorination process, starting at a lower temperature (30-45 °C) and then moving to a higher temperature (50-65 °C) to achieve oriented chlorination and high yields. google.com

Once the 4-chloro-3,5-dimethylphenol precursor is obtained, the subsequent steps would involve conversion to 4-chloro-3,5-dimethylphenethyl alcohol, followed by esterification. While patents specific to this exact conversion are not prominent, the patent literature for analogous phenethyl alcohols and acetates provides established routes. For instance, a patented process for preparing β-phenylethyl alcohol involves the homologation of benzyl alcohol (or its precursors like benzyl acetate) using carbon monoxide and hydrogen with a cobalt catalyst. google.com A similar strategy could theoretically be adapted for the substituted phenol (B47542).

The final esterification step is a standard chemical transformation. A patented method for synthesizing phenylethyl acetate involves reacting benzyl chloride with ethyl acetoacetate (B1235776) to form benzylacetone, which is then oxidized to the final acetate product. google.com This route highlights a creative approach to forming the phenethyl acetate structure, emphasizing low-cost raw materials and simple processing. google.com A more direct and conventional approach would be the esterification of the corresponding phenethyl alcohol with acetic anhydride (B1165640) or acetic acid, a reaction often catalyzed by a small amount of strong acid or using reagents like 4-(N,N-Dimethylamino)pyridine (DMAP). organic-chemistry.org

Academic Interpretation of Patented Applications for Structural Analogues

The patented applications for compounds structurally similar to 4-Chloro-3,5-dimethylphenethyl acetate provide significant insight into its potential uses and properties from a chemical standpoint.

Chemical intermediates are compounds that are the product of one reaction and serve as the starting material for a subsequent reaction to produce the final product. gantrade.com They are fundamental to the synthesis of a vast array of commercial products, including polymers, pharmaceuticals, and agrochemicals, as they allow for the construction of complex molecular architectures. arborpharmchem.com

Phenolic compounds and acetate esters are widely used as intermediates. arborpharmchem.comestrochem.gr The precursor, 4-chloro-3,5-dimethylphenol, is itself a valuable intermediate. merckmillipore.com The specific substitution pattern—a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions—offers a unique chemical handle for further functionalization. The chlorine atom can be a site for nucleophilic aromatic substitution or a directing group in further electrophilic substitutions, while the methyl groups influence the molecule's steric and electronic properties.

Structural analogues, such as phenethyl acetate and its derivatives, are valuable intermediates in the fragrance and pharmaceutical industries. google.comestrochem.gr They can serve as precursors for more complex molecules like active pharmaceutical ingredients (APIs). For example, complex substituted benzene (B151609) acetic acid derivatives are central to the synthesis of widely used pharmaceuticals. googleapis.com The structure of this compound, combining a halogenated aromatic ring with an ester functional group, makes it a prime candidate for use as an advanced intermediate in the synthesis of novel specialty chemicals, pesticides, or drug candidates where precise molecular tailoring is required. arborpharmchem.com

From a chemical perspective, the utility of an ester like this compound in a formulation is heavily dependent on its stability. The primary pathway for the degradation of acetate esters is hydrolysis, where the ester bond is cleaved by water to yield the parent alcohol (4-chloro-3,5-dimethylphenethyl alcohol) and acetic acid. carbodiimide.com

The rate of this hydrolysis is highly dependent on pH. purdue.edu Generally, ester stability is greatest in a neutral to slightly acidic pH range and is catalyzed by both acid and base. purdue.edu Therefore, controlling the pH of a formulation is a key strategy to ensure the longevity of the ester. carbodiimide.com Other strategies to enhance stability include minimizing moisture levels in the formulation and adding stabilizers like antioxidants or chelating agents that can inhibit degradation pathways. carbodiimide.com

The susceptibility of the ester bond to hydrolysis can also be exploited for controlled release applications. Phenethyl acetate derivatives are often used in fragrances. googleapis.com A molecule like this compound can be considered a "pro-fragrance" or "pro-drug." In this context, the compound itself might be less volatile or less active, but upon exposure to specific triggers, such as the alkaline conditions on skin or fabric, it hydrolyzes to release the more volatile and aromatic phenethyl alcohol. acs.org This chemical mechanism allows for a slow, sustained release of the active component, leading to a long-lasting effect. Recent research has focused on designing such systems where the release of fragrance alcohols can be controlled by environmental pH. acs.org This dual-controlled release is a sophisticated application of fundamental ester chemistry.

Future Directions in Patentable Chemical Innovation for Phenethyl Acetate Derivatives

The field of phenethyl acetate derivatives is ripe for patentable innovation, focusing on greener synthesis, novel applications, and advanced formulation technologies.

Future synthetic methodologies are likely to move towards more sustainable and efficient processes. This includes the development of novel catalytic systems that offer higher yields and selectivity while minimizing waste and avoiding hazardous reagents. For instance, the application of biocatalysts, such as immobilized enzymes, for the synthesis of phenethyl acetate in aqueous media represents a prospective green process technology that could be expanded to more complex derivatives. rsc.org Innovations in flow chemistry for the production of chemical intermediates also offer a path to more controlled, scalable, and safer manufacturing processes. arborpharmchem.com

There is significant potential for patenting new applications for specifically functionalized phenethyl acetate derivatives. The unique electronic and steric properties imparted by the chloro and dimethyl substituents on the aromatic ring of this compound could be leveraged. This could lead to the development of novel monomers for specialty polymers, new active ingredients in agrochemical formulations, or key intermediates for pharmaceuticals where the specific substitution pattern is crucial for biological activity. mdpi.com The discovery of a novel biological activity or material property for this specific molecule or its close derivatives would be a strong basis for a patent.

Finally, innovations in formulation and delivery systems represent a major area for patent activity. This includes the design of novel pro-drug or pro-fragrance systems with enhanced stability and more precise release profiles. Patentable inventions could involve embedding these molecules in polymer matrices, encapsulating them in microcapsules, or developing multi-component systems that release different active molecules in response to different stimuli. acs.org As the demand for long-lasting fragrances and targeted drug delivery grows, the design of sophisticated chemical systems to control the release of phenethyl alcohol derivatives will continue to be an active area of research and patenting.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Chloro-3,5-dimethylphenethyl acetate (B1210297)

4-Chloro-3,5-dimethylphenethyl acetate, with the chemical formula C₁₂H₁₅ClO₂, is a distinct organic compound. nih.gov Information available in public chemical databases provides its basic molecular characteristics. nih.gov Structurally, it is an ester formed from 4-chloro-3,5-dimethylphenethyl alcohol and acetic acid. This structure combines a chlorinated, dimethylated benzene (B151609) ring with a phenethyl acetate moiety.

The phenethyl acetate portion of the molecule is found in various natural products and is known for its characteristic scents. wikipedia.org The precursor, 4-chloro-3,5-dimethylphenol (B1207549), is a well-documented compound used as an antiseptic and disinfectant. chemicalbook.commerckmillipore.com It is effective against a range of bacteria and fungi, leading to its use in various commercial products. chemicalbook.comantaichem.comfengchengroup.com Synthesis of this precursor often involves the chlorination of 3,5-dimethylphenol (B42653). chemicalbook.comgoogle.com

Despite the available information on its precursors and related structures, dedicated research on this compound itself is markedly limited. Its fundamental physicochemical properties, such as melting point, boiling point, and spectroscopic data, are not extensively documented in peer-reviewed literature.

Identification of Knowledge Gaps and Unanswered Questions

The primary and most significant knowledge gap concerning this compound is the profound lack of dedicated scientific investigation into its properties and potential applications. While its constituent parts, the chlorinated phenol (B47542) and the phenethyl acetate, are understood in other contexts, their combination in this specific arrangement remains largely unexplored.

Key unanswered questions include:

Synthesis and Reactivity: While one can propose a synthesis route via esterification of 4-chloro-3,5-dimethylphenethyl alcohol, detailed studies on reaction kinetics, yield optimization, and purification are absent from the scientific literature. The reactivity of the compound, including its stability and potential transformations under various conditions, is also unknown. researchgate.net

Spectroscopic Profile: Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not readily available in research publications. Such data is fundamental for unambiguous identification and for understanding the molecule's electronic and structural characteristics.

Biological Activity: The biological effects of this compound are entirely uncharacterized. Although the precursor 4-chloro-3,5-dimethylphenol has known antiseptic properties, it is unclear if or how the addition of the acetate group modifies this activity. chemicalbook.com

Material Properties: There is no information on whether this compound could serve as a monomer or an additive in the creation of new materials. Its thermal properties, polymerization potential, and compatibility with other materials are all open questions.

The following table summarizes the status of available data for this compound, highlighting the significant knowledge gaps.

Property CategorySpecific Data PointStatus
Chemical Identity Molecular FormulaAvailable
Molecular WeightAvailable
Physicochemical Properties Melting PointNot Available
Boiling PointNot Available
SolubilityNot Available
Spectroscopic Data ¹H NMRNot Available
¹³C NMRNot Available
IR SpectrumNot Available
Mass SpectrumNot Available
Reactivity Reaction KineticsNot Available
Stability StudiesNot Available
Biological Activity Antimicrobial ScreeningNot Available
CytotoxicityNot Available
Material Science Polymerization StudiesNot Available

Emerging Research Avenues and Potential Applications in Chemical Biology and Material Science

The structural features of this compound suggest several intriguing avenues for future research.

In Chemical Biology:

The presence of a chlorinated phenol derivative warrants investigation into its potential as a novel antimicrobial agent. Research could focus on:

Antimicrobial Screening: Testing the compound against a broad spectrum of bacteria and fungi to determine its efficacy and spectrum of activity, comparing it to its precursor, 4-chloro-3,5-dimethylphenol.

Enzyme Inhibition Studies: The phenethyl acetate structure could be a starting point for designing enzyme inhibitors. For instance, lipases and esterases are common targets, and understanding how this specific ester interacts with them could lead to new biochemical tools. scirp.orgrsc.org

Disinfection Byproduct Research: Chlorinated phenols are known precursors to disinfection byproducts (DBPs) in water treatment processes. jhu.edusciencedaily.com Studying the behavior of this compound under chlorination could provide insights into the formation of novel, potentially toxicological, compounds. nih.gov

In Material Science:

The combination of a halogenated aromatic ring and an acetate group offers possibilities for the development of new functional materials.

Polymer Science: The molecule could potentially be used as a monomer or a co-monomer in polymerization reactions. The chlorine atom could impart flame-retardant properties or modify the refractive index of resulting polymers.

Functional Additives: It could be explored as an additive in existing materials, such as plastics or coatings, to introduce specific properties like antimicrobial surfaces or to alter the material's response to UV light. The related compound 4-chloro-3,5-dimethylphenol is already used as a fungicide in coatings and adhesives. antaichem.com

Liquid Crystals: The rigid, substituted benzene ring is a structural element found in some liquid crystalline compounds. Future research could explore whether derivatives of this compound exhibit liquid crystalline phases.

Q & A

Q. What are the recommended synthesis routes for 4-Chloro-3,5-dimethylphenethyl acetate, and what analytical methods validate its purity?

Answer: The synthesis of this compound can be inferred from analogous esterification protocols. A two-step approach is typical:

Phenol activation : React 4-chloro-3,5-dimethylphenol (synonym: chloroxylenol) with a chloroformate reagent (e.g., acetyl chloride) under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). Discrepancies in integration ratios or unexpected peaks may indicate residual solvents or side products .

Q. What safety protocols are critical during experimental handling of this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for synthesis and handling due to potential vapor release .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or photodegradation .

Q. How is structural characterization performed for this compound?

Answer:

  • Spectroscopy : ¹H NMR (CDCl₃, δ 2.3 ppm for acetate methyl, δ 6.8–7.1 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm the ester group. Mass spectrometry (EI-MS) should show molecular ion [M+H]⁺ at m/z 228.07 .
  • Elemental analysis : Match calculated vs. observed C, H, Cl percentages (±0.3% tolerance) .

Q. What are common impurities in synthesis, and how are they mitigated?

Answer:

  • Unreacted phenol : Detectable via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane). Remove by washing with 5% NaOH .
  • Di-ester byproducts : Formed via over-acylation. Minimize by controlling reaction stoichiometry (1:1 phenol:acetyl chloride) and reaction time (<2 hrs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance acylation efficiency. Monitor via in-situ FTIR for carbonyl intermediate formation .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. THF). Higher polarity may stabilize transition states but increase side reactions .
  • Kinetic studies : Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., phenol activation vs. esterification) .

Q. How to resolve contradictions between experimental and computational spectral data?

Answer:

  • DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • X-ray crystallography : Obtain single-crystal data to confirm bond lengths/angles. Compare with analogous structures (e.g., methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate ).

Q. What factors influence the compound’s stability under varying environmental conditions?

Answer:

  • Hydrolysis studies : Expose to buffered solutions (pH 4–9) at 37°C. Monitor degradation via LC-MS. Acetate esters typically hydrolyze faster under alkaline conditions .
  • Surface adsorption : Test interactions with silica or cellulose surfaces (common in lab settings) using QCM-D. Adsorption may alter bioavailability in drug delivery studies .

Q. What strategies are used to study its interactions with biomolecules?

Answer:

  • Protein binding assays : Fluorescence quenching (e.g., BSA) or SPR to determine binding constants (Kd). Compare with chloroxylenol derivatives, which show moderate affinity for hydrophobic pockets .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Esterase-mediated hydrolysis is expected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.